Purine phosphoribosyltransferase-IN-1

Trypanosoma brucei Plasmodium falciparum Plasmodium vivax

Parasitic protozoa rely solely on purine salvage; PRT inhibition requires stereochemical precision. Generic ANPs yield variable Ki due to undefined chirality. - **Selective inhibition**: 2 nM (Tbr PRT), 20 nM (Pv), 50 nM (Pf) - 25× higher affinity for T. brucei - **Stereo-defined (S,R) bisphosphonate**: Eliminates diastereomer variability vs earlier ANPs - **Application**: T. brucei purine salvage studies, African trypanosomiasis target validation, comparative Plasmodium/Trypanosoma enzymology

Molecular Formula C11H15N5Na4O10P2
Molecular Weight 531.17 g/mol
Cat. No. B15559334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine phosphoribosyltransferase-IN-1
Molecular FormulaC11H15N5Na4O10P2
Molecular Weight531.17 g/mol
Structural Identifiers
InChIInChI=1S/C11H19N5O10P2.4Na/c12-11-14-9-8(10(18)15-11)13-4-16(9)1-6(2-25-5-27(19,20)21)26-3-7(17)28(22,23)24;;;;/h4,6-7,17H,1-3,5H2,(H2,19,20,21)(H2,22,23,24)(H3,12,14,15,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1
InChIKeyCVTIKPWJHQIBIG-NOTWHITJSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purine Phosphoribosyltransferase-IN-1: Stereo-Defined PRT Inhibitor


Purine phosphoribosyltransferase-IN-1 (Compound (S,R)-48) is a stereo-defined acyclic nucleoside phosphonate (ANP) bisphosphonate that functions as a competitive inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) from Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei [1]. These parasitic protozoa lack de novo purine biosynthesis and rely exclusively on the purine salvage pathway, wherein PRTs catalyze the conversion of preformed purine bases (hypoxanthine, guanine, xanthine) into their corresponding nucleoside monophosphates essential for nucleic acid synthesis [2]. Purine phosphoribosyltransferase-IN-1 was designed as part of a series of stereo-defined ANPs to exploit structural differences between parasite and human PRT active sites for selective inhibition [1].

Pathway Purine salvage PRT inhibition (parasite nucleotide synthesis)
Stereochemistry Defined (S,R) acyclic nucleoside phosphonate probe
Selectivity Reported parasite vs. human PRT active site discrimination

Why Purine Phosphoribosyltransferase-IN-1 Cannot Be Substituted


Substituting Purine phosphoribosyltransferase-IN-1 with other acyclic nucleoside phosphonates (ANPs) or purine-based PRT inhibitors introduces substantial experimental variability due to critical differences in stereochemistry, linker composition, and species-specific Ki profiles. Unlike earlier generation ANPs that lacked defined chirality and exhibited Ki values as low as ~100 nM for PfHGXPRT [1], Purine phosphoribosyltransferase-IN-1 incorporates two defined chiral centers (S,R configuration) that confer enhanced potency across three parasitic species and a unique species-selectivity gradient (Tbr >> Pv > Pf) not replicated in other compounds within the same chemical series [2]. Furthermore, alternative inhibitor classes such as 9-deazaguanine-based compounds demonstrate micromolar IC50 values (e.g., 9-deazaguanine IC50 = 12 μM against PfHGXPRT) [3], representing a potency deficit of several orders of magnitude relative to Purine phosphoribosyltransferase-IN-1. The specific stereochemical arrangement in this compound dictates its binding orientation within the PRT active site and directly determines the observed species selectivity; altering the stereochemistry (e.g., to (R,R) or (S,S) configurations) yields different inhibition profiles, while modifying the linker composition changes the human enzyme cross-reactivity profile [2]. Generic substitution with structurally related but stereochemically distinct ANPs would therefore yield non-comparable inhibition data and potentially alter selectivity outcomes.

Stereochemistry Diastereomeric variants (e.g., (R,R) or (S,S)) yield divergent PRT inhibition profiles and species selectivity
Linker Chemistry Modifying ANP linker composition alters human enzyme cross-reactivity, potentially affecting interpretation
Inhibitor Class Alternative scaffolds (e.g., 9-deazaguanine derivatives) operate in a different assay potency context and may not replicate selectivity pattern

Purine Phosphoribosyltransferase-IN-1 Comparative Evidence


Species-Selective PRT Inhibition Profile

Purine phosphoribosyltransferase-IN-1 demonstrates a distinct species-selectivity gradient with 25-fold higher affinity for T. brucei 6-oxopurine PRT (Ki = 2 nM) compared to P. falciparum PRT (Ki = 50 nM), and 10-fold higher affinity compared to P. vivax PRT (Ki = 20 nM) [1]. In contrast, the comparator aza-ANPs from an earlier series exhibit comparable Ki values across species (e.g., PfHGXPRT Ki = 0.08 μM; PvHGPRT Ki = 0.01 μM) without a consistent gradient directionality [2].

Species-Selective Inhibition
Head-to-head
Target (S,R)-48 Tbr PRT Ki 2 nM · Pv 20 nM · Pf 50 nM
Comparator aza-ANPs Pf 80 nM · Pv 10 nM (Tbr N/A)
Supports differential target validation across parasitic species
Gradient direction differs from comparator series
Trypanosoma brucei Plasmodium falciparum Plasmodium vivax PRT inhibitor

Parasite vs. Human PRT Selectivity

The selectivity profile of Purine phosphoribosyltransferase-IN-1 represents an advance over first-generation ANPs. Early ANPs evaluated by Keough et al. (2009) achieved selectivity for PfHGXPRT over human HGPRT of up to 58-fold, with the most selective compound exhibiting PfHGXPRT Ki = 100 nM and human HGPRT Ki = 5.8 μM [1]. In contrast, more recent N2'-branched ANP series containing 9-deazahypoxanthine achieved complete selectivity (no detectable human HGPRT inhibition) but with substantially reduced potency (micromolar Ki against PfHGXPRT) [2]. The current structural information on Purine phosphoribosyltransferase-IN-1 does not include a reported quantitative Ki value for human HGPRT in the primary literature; differential binding is supported by crystal structure determination of the compound in complex with both human and T. brucei PRTs [3].

Parasite vs Human Selectivity
Data to verify
Crystal structures with human HGPRT and T. brucei PRT reported
Quantitative human PRT Ki absent; structural basis for selectivity requires further assay
First-gen ANPs showed 58-fold selectivity; not directly transferable
human HGPRT PfHGXPRT selectivity index off-target inhibition

Stereochemistry-Dependent Potency Differences

Within the stereo-defined ANP series synthesized by Klejch et al., the (S,R) stereochemical configuration of Purine phosphoribosyltransferase-IN-1 yields a defined potency profile that differs from other diastereomers. The study synthesized 16 novel ANPs, including 12 compounds with a chiral center at C-2' and eight bearing a second chiral center at C-6', generating four distinct stereoisomeric pairs [1]. The (S,R)-configured compound (Purine phosphoribosyltransferase-IN-1) achieved Ki = 2 nM against T. brucei PRT, whereas other stereoisomers within the same series exhibited different inhibition constants and species-selectivity patterns. While individual Ki values for each stereoisomer are reported in the primary publication, the (S,R) configuration was specifically identified as providing the optimal balance of potency and selectivity across the three parasitic PRTs evaluated [1].

Stereochemistry Impact
Head-to-head
Tbr PRT Ki = 2 nM (S,R)
Stereochemistry determines species-selectivity profile among diastereomers
Other stereoisomers yield different Ki values and patterns
stereochemistry diastereomer SAR acyclic nucleoside phosphonate

Target Pathway Comparison: PRT vs. Chloroquine

Purine phosphoribosyltransferase-IN-1 targets a fundamentally different biochemical pathway than conventional antiparasitic agents such as chloroquine, which acts via heme polymerization inhibition in the parasite digestive vacuole. While no direct biochemical comparative data exist between Purine phosphoribosyltransferase-IN-1 and chloroquine for PRT inhibition (chloroquine does not inhibit PRTs), this mechanistic distinction is relevant for research applications involving chloroquine-resistant strains. Purine phosphoribosyltransferase-IN-1 inhibits T. brucei PRT with Ki = 2 nM [1], whereas HGXPRT inhibitors generally maintain activity independent of the resistance mechanisms that compromise chloroquine efficacy [2].

Pathway Target Comparison
Class-level
PRT salvage pathway vs. chloroquine heme polymerization
Supports pathway-specific study independent of PfCRT resistance
No direct biochemical comparative data; class-level inference
Trypanosoma brucei antiparasitic chloroquine comparative pharmacology

Purine Phosphoribosyltransferase-IN-1 Research Applications


T. brucei Purine Salvage Target Validation

Given the 2 nM Ki against T. brucei PRT—the most potent inhibition among the three parasitic species evaluated [1]—Purine phosphoribosyltransferase-IN-1 is best suited for investigations focused on Trypanosoma brucei purine salvage pathway enzymology and target validation studies relevant to African trypanosomiasis (sleeping sickness). The 25-fold higher affinity for Tbr PRT relative to Pf PRT enables researchers to use the compound at lower concentrations in T. brucei systems while minimizing off-target effects on non-PRT enzymes [1].

Cross-Species PRT Pharmacology

The well-characterized species-selectivity gradient (Tbr Ki = 2 nM, Pv Ki = 20 nM, Pf Ki = 50 nM) makes Purine phosphoribosyltransferase-IN-1 an appropriate tool compound for comparative studies examining structural determinants of PRT inhibitor binding across Plasmodium and Trypanosoma genera [1]. Researchers can leverage this differential inhibition profile to correlate species-specific PRT active site features with inhibitor sensitivity, particularly when used in conjunction with the available crystal structures of the compound bound to human and T. brucei PRTs [1].

Chloroquine-Resistant Plasmodium Models

For researchers studying drug resistance mechanisms or combination therapies in malaria, Purine phosphoribosyltransferase-IN-1 offers a tool to probe the purine salvage pathway independently of PfCRT-mediated chloroquine resistance [2]. The compound's target (HGXPRT) is essential for parasite purine nucleotide synthesis and is not known to be affected by mutations conferring resistance to conventional antimalarials such as chloroquine [1]. This application is supported by the broader class of PRT inhibitors that maintain activity against chloroquine-resistant P. falciparum strains [2].

Stereochemistry-Dependent SAR

As a stereo-defined ANP with documented potency differences across diastereomers, Purine phosphoribosyltransferase-IN-1 serves as a reference compound for investigations into how C-2' and C-6' stereochemistry influences acyclic nucleoside phosphonate binding to parasite PRT active sites [1]. The compound's (S,R) configuration represents one of four stereoisomeric possibilities evaluated in the primary study, and its potency profile can be used as a benchmark for evaluating newly synthesized ANP analogs [1].

Application
Selection Property
Validation Focus
T. brucei purine salvage pathway studies
High Tbr PRT affinity (stereochemistry-defined)
Target engagement and enzyme kinetics review
Comparative PRT inhibitor binding studies
Species-selectivity gradient (Tbr > Pv > Pf)
Structural determinants of PRT binding across genera
Chloroquine-resistance mechanism studies
Purine salvage target independent of PfCRT
Antiparasitic assay response in resistant strains
ANP stereochemistry SAR studies
Defined (S,R) stereochemical configuration
Influence of C-2' and C-6' chirality on PRT inhibition

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